molecular formula C18H17ClNP B15251873 Aminotriphenylphosphoniumchloride

Aminotriphenylphosphoniumchloride

Cat. No.: B15251873
M. Wt: 313.8 g/mol
InChI Key: OFBPNJGUSZQYTH-UHFFFAOYSA-M
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Description

It is synthesized via nucleophilic substitution reactions involving triphenylphosphine and hydroxylamine-O-sulfonic acid in methanol and dichloromethane (DCM), yielding a high purity product (90% yield) . Key structural and spectroscopic properties include:

  • 1H NMR: Broad aryl proton signals (δ 8.10–6.80 ppm) and alkyl proton resonances (δ 2.20–1.16 ppm) .
  • 31P NMR: A broad singlet at δ 63.2 ppm, indicative of the phosphorus environment .
  • Molecular Weight: Based on analogous compounds, estimated to be ~300–350 g/mol.
  • Applications: Primarily used in organic synthesis as a phase-transfer catalyst or precursor for ylide generation in Wittig reactions .

Properties

Molecular Formula

C18H17ClNP

Molecular Weight

313.8 g/mol

IUPAC Name

amino(triphenyl)phosphanium;chloride

InChI

InChI=1S/C18H17NP.ClH/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H,19H2;1H/q+1;/p-1

InChI Key

OFBPNJGUSZQYTH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)N.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminotriphenylphosphoniumchloride can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with an appropriate amine and a halogenating agent. For example, the reaction of triphenylphosphine with an amine in the presence of hydrochloric acid can yield this compound . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Aminotriphenylphosphoniumchloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can react with the chloride ion under mild conditions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Mechanism of Action

The mechanism of action of aminotriphenylphosphoniumchloride involves its ability to interact with biological membranes and accumulate in mitochondria. The triphenylphosphonium group facilitates the compound’s entry into cells and its subsequent localization in the mitochondria due to the negative membrane potential . This property makes it useful for delivering therapeutic agents directly to the mitochondria, where they can exert their effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary phosphonium salts share structural similarities but differ in substituents, reactivity, and applications. Below is a detailed comparison:

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Purity & Form
Aminotriphenylphosphonium chloride C₁₈H₁₈ClNP* ~325 (estimated) Not reported NH₂, three phenyl groups 90% yield, crystalline
Methyltriphenylphosphonium chloride C₁₉H₁₈ClP 324.77 223 Methyl, three phenyl groups ≥98% (HPLC), white solid
(Chloromethyl)triphenylphosphonium chloride C₁₉H₁₇Cl₂P 347.22 Not reported Chloromethyl, three phenyl Crystalline powder
Allyltriphenylphosphonium chloride C₂₁H₂₀ClP 338.81 Not reported Allyl, three phenyl groups Beige hygroscopic powder
(4-Fluorobenzyl)triphenylphosphonium chloride C₂₅H₂₁ClFP 429.86 Not reported 4-Fluorobenzyl, three phenyl 95% purity

*Assumed based on structural analogy.

Key Differentiators

  • Amino Group vs.
  • Fluorinated Derivatives: (4-Fluorobenzyl)triphenylphosphonium chloride offers enhanced stability and bioactivity compared to non-fluorinated analogs .
  • Thermal Stability : Methyltriphenylphosphonium chloride has a well-defined melting point (223°C), suggesting higher crystallinity than hygroscopic analogs like allyltriphenylphosphonium chloride .

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